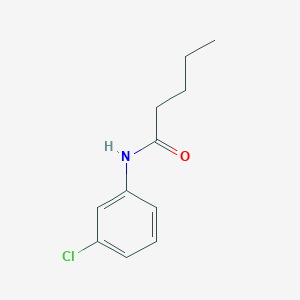![molecular formula C14H9N3S2 B291964 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as PTT, is a heterocyclic compound that has been the subject of significant scientific research in recent years. PTT is a member of the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, which have been found to exhibit a range of interesting biological properties. In
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to have anti-inflammatory and antioxidant properties. Studies have also suggested that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-cancer activity, making it a valuable tool for cancer research. However, there are also some limitations to using 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to be unstable in certain conditions, and its solubility can be a challenge. In addition, the mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole-based anti-cancer drugs. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, and further research is needed to develop 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives that can be used in clinical settings. Another area of interest is the investigation of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole's neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Overall, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is a promising compound with a range of interesting biological properties, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thiosemicarbazide to yield 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. This method has been found to be efficient and reproducible, with high yields of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole obtained.
Applications De Recherche Scientifique
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of interesting biological properties, making it a promising candidate for scientific research. One of the most significant applications of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is in the field of cancer research. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, with the ability to inhibit the growth of a range of cancer cell lines. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
Formule moléculaire |
C14H9N3S2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6-phenyl-2-thiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-17-14(15-11)19-13(16-17)12-7-4-8-18-12/h1-9H |
Clé InChI |
YNIGCLYLGXAIDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)



